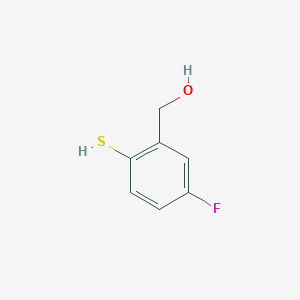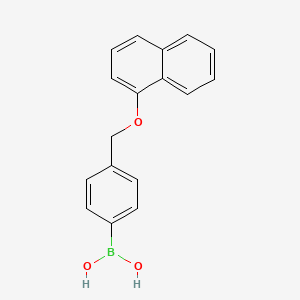
(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid
Overview
Description
- (4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid , also known as phenylboronic acid , is a boronic acid compound.
- It contains a phenyl substituent and two hydroxyl groups attached to boron.
- Phenylboronic acid is commonly used in organic synthesis due to its mild Lewis acidity and stability.
Synthesis Analysis
- Phenylboronic acid can be synthesized through various methods.
- One common approach involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester PhB(OMe)₂, which is then hydrolyzed to the final product.
Molecular Structure Analysis
- Phenylboronic acid has idealized C₂V molecular symmetry.
- The boron atom is sp²-hybridized and contains an empty p-orbital.
- The compound forms orthorhombic crystals with hydrogen bonding.
Chemical Reactions Analysis
- Phenylboronic acid participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
- It is also used in other coupling reactions and functionalization processes.
Physical And Chemical Properties Analysis
- Phenylboronic acid is a white to light yellow powder or crystal.
- It has a melting point of 216 °C.
- Solubility: It is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride.
Scientific Research Applications
-
Anti-corrosion Materials and NLO Devices
- Application: 1-Naphthols, which are structurally similar to the compound you mentioned, have been studied for their potential use as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
- Method: The type and position of a substituent on the 1-naphthol molecule were studied to understand how they influence the reactivity and properties, using different electron-directing groups .
- Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It also found that it is more favorable for stability and polarizability tensor values when both substituents are in the same benzene ring .
-
Metal–Organic Frameworks (MOFs)
- Application: Pyrene-based ligands, which are structurally similar to the compound you mentioned, have been attractive for the synthesis of metal–organic frameworks (MOFs) in the last few years .
- Method: The development and synthesis of pyrene-based molecules as bridging ligands to be used in MOF structures were summarized .
- Results: The discussion of promising results of such pyrene-based MOFs in several applications; including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications and bio-medical applications .
Safety And Hazards
- Phenylboronic acid may cause skin and eye irritation.
- It is non-combustible but may decompose upon heating to produce corrosive and toxic fumes.
Future Directions
- Research on applications of phenylboronic acid in drug development, materials science, and catalysis continues.
- Further exploration of its reactivity and potential in novel synthetic methodologies is warranted.
Remember that phenylboronic acid is a versatile compound with broad applications, and ongoing studies may reveal new uses and directions for its utilization12345678910. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
[4-(naphthalen-1-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)15-10-8-13(9-11-15)12-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19-20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQMTIWKJLAEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584725 | |
| Record name | (4-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid | |
CAS RN |
871125-78-9 | |
| Record name | (4-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 871125-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



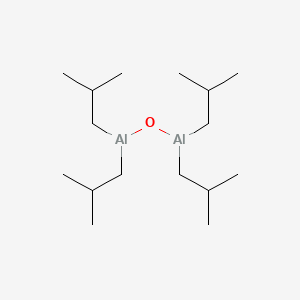
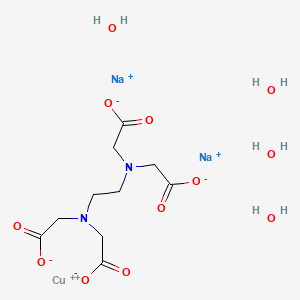
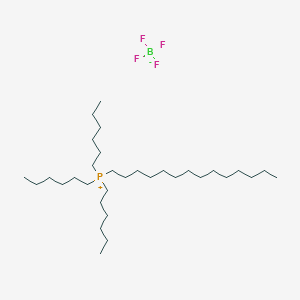
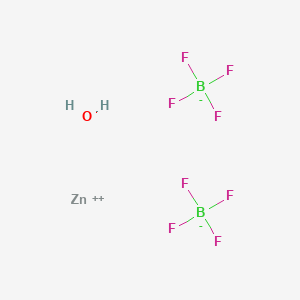
![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)
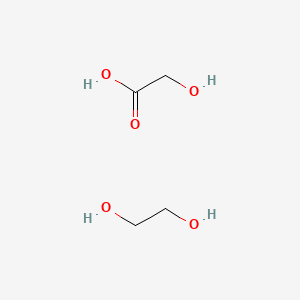
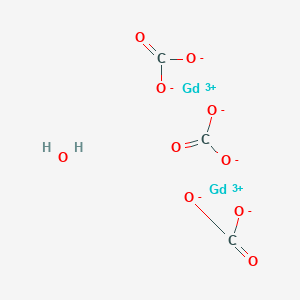
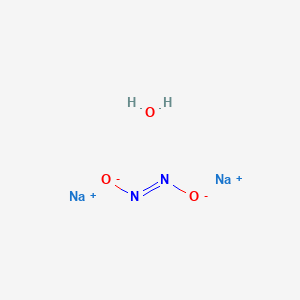
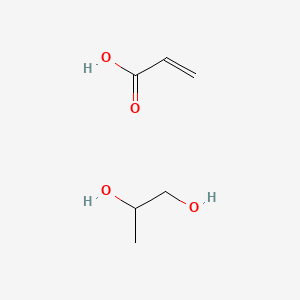
![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591640.png)
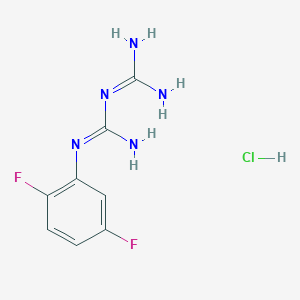
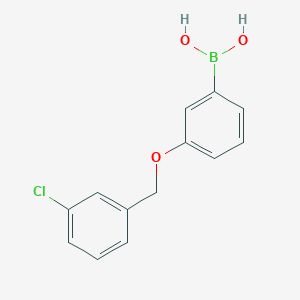
![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)
